

Henagliflozin dosage and administration protocols in rodent studies.

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Compound of Interest		
Compound Name:	Henagliflozin	
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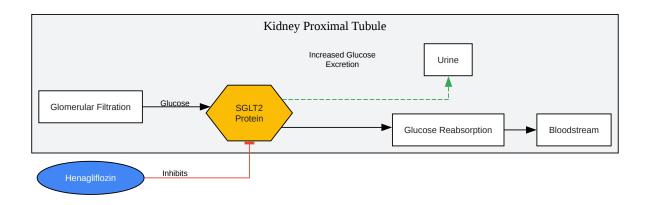
Application Notes and Protocols for Henagliflozin in Rodent Studies

These notes provide an overview of the dosage and administration protocols for the SGLT2 inhibitor, **Henagliflozin**, in rodent models, based on findings from recent pharmacokinetic and pharmacodynamic studies. The protocols outlined below are intended to serve as a guide for researchers and scientists in the field of drug development.

Mechanism of Action

Henagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2, Henagliflozin blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in blood glucose levels.[1] This mechanism of action has shown therapeutic benefits in managing type 2 diabetes mellitus. [1] Beyond glycemic control, SGLT2 inhibition may also contribute to weight loss and provide cardiovascular advantages.[1]





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Caption: Mechanism of action of Henagliflozin in the kidney.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for **Henagliflozin** in mice and rats as reported in pharmacokinetic studies.

Table 1: Henagliflozin Dosage and Administration in Mice



Parameter	Details	Reference
Species	Mice	[2][3][4]
Dosage (Oral)	0.3, 1, and 3 mg/kg	[2][3][4]
Dosage (Intravenous)	0.3, 1, and 3 mg/kg	[2][4]
Repeated Dosage	1 mg/kg/day for 7 or 14 days (oral)	[3]
Administration Route	Oral gavage, Intravenous (tail vein)	[2][3]
Vehicle	10% Dimethyl sulfoxide (DMSO) in 90% saline	[2][3]
Fasting Condition	Studies conducted in both fasted (16 hours) and fed states	[3]

Table 2: Henagliflozin Dosage and Administration in

Rats

Parameter	Details	Reference
Species	Rats	[2][4]
Dosage (Oral)	0.3, 1, and 3 mg/kg	[2][4]
Dosage (Intravenous)	0.3, 1, and 3 mg/kg	[2][4]
Administration Route	Oral gavage, Intravenous (tail vein)	[2]
Vehicle	10% DMSO in 90% saline	[2]
Fasting Condition	Fasted for at least 12 hours prior to oral administration	[2]

Experimental Protocols



Detailed methodologies for key experiments involving **Henagliflozin** in rodents are provided below.

Pharmacokinetic Study Protocol

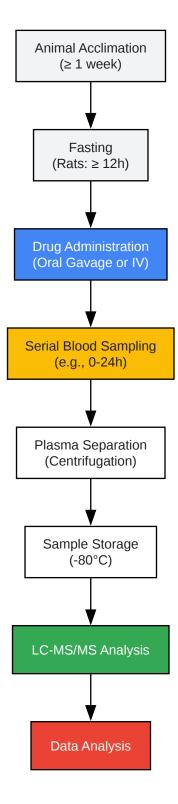
This protocol describes the procedures for assessing the pharmacokinetic profile of **Henagliflozin** in rodents.

- Animal Preparation:
 - Acclimate rodents to the laboratory environment for at least one week.
 - For oral administration studies in rats, fast the animals for at least 12 hours with free access to water.[2] For mice, both fed and fasted states can be investigated.[3]
- Drug Preparation and Administration:
 - Prepare the dosing solution by dissolving Henagliflozin in a vehicle of 10% DMSO and 90% saline.[2][3]
 - Administer the solution via oral gavage or intravenous injection into the tail vein at the desired dose (e.g., 0.3, 1, or 3 mg/kg).[2][4]
- Blood Sampling:
 - Under light anesthesia (e.g., 2% isoflurane), collect blood samples from the retro-orbital sinus or tail vein at predetermined time points.[2][3]
 - A typical sampling schedule for oral administration includes 0 (pre-dose), 0.25, 0.5, 1, 2, 4,
 6, 8, and 24 hours post-dose.[2]
 - Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Processing and Storage:
 - Centrifuge the blood samples (e.g., at 12,000 x g for 1 minute) to separate the plasma.[3]
 - Store the plasma samples at -80°C until analysis.[3]



· Bioanalysis:

 Determine the concentration of **Henagliflozin** in plasma samples using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[3]





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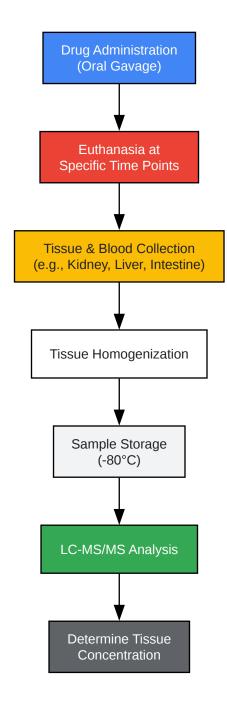
Caption: Workflow for a typical rodent pharmacokinetic study.

Tissue Distribution Study Protocol

This protocol is designed to evaluate the distribution of **Henagliflozin** in various tissues following administration.

- · Animal Dosing:
 - Administer Henagliflozin orally to fasted mice at the desired doses (e.g., 1 and 3 mg/kg).
 [3][5]
- Sample Collection:
 - At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours),
 euthanize a subset of animals.[3]
 - Collect blood via cardiac puncture and various tissues of interest. Studies have shown high distribution in the kidneys, followed by the large intestine, stomach, small intestine, and liver.[3][5][6]
- Tissue Processing:
 - Rinse the collected tissues with cold saline to remove excess blood.
 - Blot the tissues dry and weigh them.
 - Homogenize the tissues in a suitable buffer.
- Sample Storage and Analysis:
 - Store the tissue homogenates at -80°C until analysis.
 - Analyze the concentration of **Henagliflozin** in the tissue homogenates using a validated LC-MS/MS method.[3]





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